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Compound of Interest

Compound Name: 2-Bromo-6-chloropyridin-3-ol

Cat. No.: B1522290 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-6-
chloropyridin-3-ol

Abstract
2-bromo-6-chloropyridin-3-ol is a highly functionalized heterocyclic compound of significant

interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic

arrangement of a hydroxyl group and two distinct halogen atoms on an electron-deficient

pyridine core makes it an exceptionally versatile synthetic intermediate. The differential

reactivity of the C-Br and C-Cl bonds allows for programmed, chemoselective functionalization

through modern cross-coupling methodologies, while the hydroxyl group offers an additional

site for modification. This guide provides a comprehensive overview of the physicochemical

properties, synthesis, and multifaceted reactivity of 2-bromo-6-chloropyridin-3-ol, offering

field-proven insights and detailed protocols for its application in complex molecule synthesis.

Introduction: The Strategic Value of Polysubstituted
Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, prized

for its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic

properties. The introduction of multiple, orthogonally reactive functional groups onto this core

structure provides a powerful platform for generating molecular diversity. 2-bromo-6-
chloropyridin-3-ol (Figure 1) epitomizes this principle. The presence of bromine at the C2
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position and chlorine at the C6 position, flanking the ring nitrogen, creates a substrate primed

for sequential, site-selective modifications. This guide serves as a technical resource for

researchers aiming to leverage the unique chemical personality of this building block to

accelerate discovery programs.

Figure 1: Structure of 2-bromo-6-chloropyridin-3-ol.

Physicochemical Properties & Spectroscopic
Analysis
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its structure and data from analogous

compounds.

Property Value Source/Rationale

CAS Number 1020253-16-0
Chemical Abstract Service

Registry[1][2]

Molecular Formula C₅H₃BrClNO Derived from structure[3]

Molecular Weight 208.44 g/mol Derived from structure[3]

Physical Form Solid (Predicted)
Typical for substituted

pyridinols[3]

Melting Point >150 °C (Predicted)
Expected due to hydrogen

bonding and molecular weight

Solubility

Soluble in polar organic

solvents (DMSO, DMF,

MeOH); sparingly soluble in

water

Predicted based on polar

functional groups

pKa ~7.5-8.5 (Predicted)

The hydroxyl group's acidity is

reduced by the electron-

withdrawing halogens and

pyridine nitrogen.
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Spectroscopic Signature (Predicted)
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show two doublets in the

aromatic region. The proton at C5 will likely appear downfield due to the influence of the

adjacent bromine, coupling to the C4 proton.

δ ~10.0-11.0 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

δ ~7.8-8.0 ppm (d, 1H, H-4): Doublet, J ≈ 8 Hz.

δ ~7.4-7.6 ppm (d, 1H, H-5): Doublet, J ≈ 8 Hz.

¹³C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected in the aromatic region.

δ ~155-160 ppm (C-OH)

δ ~145-150 ppm (C-Cl)

δ ~140-145 ppm (C-H)

δ ~120-125 ppm (C-H)

δ ~110-115 ppm (C-Br)

IR (ATR, cm⁻¹):

3400-3200 (broad, O-H stretch)

1600-1550 (C=C, C=N aromatic ring stretches)

1250-1200 (C-O stretch)

800-750 (C-Cl stretch)

700-650 (C-Br stretch)
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A practical synthesis of 2-bromo-6-chloropyridin-3-ol can be envisioned starting from

commercially available 2-chloro-3-hydroxypyridine. The strategy involves a regioselective

bromination directed by the existing substituents.

2-Chloro-3-hydroxypyridine
+ NBS

(N-Bromosuccinimide)
In Acetonitrile

2-bromo-6-chloropyridin-3-ol

Click to download full resolution via product page

Caption: Proposed synthesis of 2-bromo-6-chloropyridin-3-ol.

Protocol: Synthesis of 2-bromo-6-chloropyridin-3-ol
Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective

brominating agent. The electron-donating hydroxyl group at C3 activates the pyridine ring

towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. While

multiple isomers are possible, careful control of stoichiometry and reaction conditions can favor

the desired product.

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-chloro-3-hydroxypyridine (1.0 eq).

Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirring

solution at room temperature.

Expert Insight: Using a slight excess of NBS ensures full conversion of the starting

material. Adding it in portions helps to control the reaction exotherm.

Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6

hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify

by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to

elute the product.

Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield

2-bromo-6-chloropyridin-3-ol as a solid.

Reactivity and Synthetic Utility: A Platform for
Sequential Functionalization
The synthetic power of 2-bromo-6-chloropyridin-3-ol stems from the differential reactivity of

its halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is

significantly more reactive towards the initial oxidative addition step than the C-Cl bond,

enabling highly chemoselective transformations.[4][5]

Chemoselective Palladium-Catalyzed Cross-Coupling
Reactions
This selectivity is the cornerstone of its utility, allowing for the stepwise introduction of different

functionalities at the C2 and C6 positions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] By reacting 2-
bromo-6-chloropyridin-3-ol with a boronic acid or ester, the bromine at C2 can be selectively

replaced, leaving the chlorine at C6 intact for subsequent reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40774h
https://pubs.rsc.org/en/content/articlehtml/2013/ob/c3ob40774h
https://www.youtube.com/watch?v=Fb_dJeusSm8
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

r-Pd(II)(Br)L₂

 Oxidative
 Addition
 (Ar-Br)

Ar-Pd(II)(R)L₂

 Transmetalation
 (R-B(OR)₂ + Base)

 Reductive
 Elimination

Ar-R

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling

Setup: In an oven-dried Schlenk flask, combine 2-bromo-6-chloropyridin-3-ol (1.0 eq), the

desired aryl- or alkylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a

combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1522290?utm_src=pdf-body-img
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trustworthiness: This step is critical to remove oxygen, which can oxidize and deactivate

the Pd(0) catalyst.

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by

TLC or LC-MS.

Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product via flash column chromatography.

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8][9]

[10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1522290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-6-
chloropyridin-3-ol (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), a suitable

ligand (if not using a precatalyst), and a strong, non-nucleophilic base like NaOtBu or

LiHMDS (1.4 eq).[10]

Reagent Addition: Add the desired primary or secondary amine (1.2 eq).

Solvent: Add anhydrous, degassed toluene or dioxane.

Reaction: Seal the tube and heat to 90-110 °C for 6-24 hours.

Expert Insight: The choice of base and ligand is crucial and depends on the amine's steric

hindrance and pKa. Sterically hindered ligands often improve reaction efficiency.[8]

Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with

an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

Purification: Dry, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents,

makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] However, the

regioselectivity can be complex.

Electronic Control: Chlorine is more electronegative than bromine, making the C6-position

more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often

the rate-determining step.[13]

Leaving Group Ability: Bromide is a better leaving group than chloride.

This dichotomy can lead to mixtures of products, as observed in related systems.[4][5]

Therefore, SNAr on this substrate must be approached with caution, and reaction conditions

(solvent, temperature, nucleophile identity) must be carefully optimized to favor one isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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